molecular formula C32H20AlClN8 B1677753 Chloroaluminum phthalocyanine CAS No. 14154-42-8

Chloroaluminum phthalocyanine

Cat. No.: B1677753
CAS No.: 14154-42-8
M. Wt: 578.9995
InChI Key: MNJGSPWIVHXYKF-UHFFFAOYSA-M
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Description

Chloroaluminum phthalocyanine (ClAlPc) is a metallophthalocyanine complex characterized by a central aluminum atom coordinated to a phthalocyanine macrocycle and a chloride ligand. Its planar structure and extended π-conjugation system enable unique optoelectronic and photochemical properties, making it applicable in diverse fields such as photodynamic therapy (PDT), gas sensors, organic electronics, and polymer stabilization .

ClAlPc exhibits strong absorption in the red/near-infrared spectrum (600–800 nm), a critical feature for deep-tissue PDT applications . It also demonstrates semiconductor behavior, enabling its use in vertical organic diodes for ammonia gas sensing . In materials science, ClAlPc enhances the thermal stability and flame retardancy of elastomers like butadiene-styrene rubber (SBR) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroaluminum phthalocyanine can be synthesized through various methods. One common approach involves the reaction of phthalonitrile with aluminum chloride in the presence of a suitable solvent, such as nitrobenzene, at elevated temperatures. The reaction typically proceeds as follows:

4C6H4(CN)2+AlCl3AlClPc+4NH34 \text{C}_6\text{H}_4(\text{CN})_2 + \text{AlCl}_3 \rightarrow \text{AlClPc} + 4 \text{NH}_3 4C6​H4​(CN)2​+AlCl3​→AlClPc+4NH3​

The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and solvent extraction, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Chloroaluminum phthalocyanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo-bridged aluminum phthalocyanine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine species.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phthalocyanine derivatives, which can exhibit different electronic and optical properties .

Scientific Research Applications

Photodynamic Therapy

Overview
Chloroaluminum phthalocyanine is extensively studied as a photosensitizer in photodynamic therapy (PDT), which utilizes light-activated compounds to produce reactive oxygen species that can kill cancer cells and bacteria.

Case Studies and Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of ClAlPc nanoemulsion against periodontal bacteria. The results indicated significant antibacterial activity against Prevotella intermedia, with a minimum inhibitory concentration of 0.63 μM after PDT. However, it showed no biological activity against Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans under the same conditions .
  • Tumor Treatment : Research has demonstrated that ClAlPc can effectively induce tumor necrosis through singlet oxygen generation, highlighting its potential in treating various cancers .

Sensor Technology

Overview
ClAlPc is also utilized in sensor applications, particularly for detecting gases and environmental monitoring.

Case Studies and Findings

  • Ammonia Gas Sensors : A study developed a solution-processed ClAlPc-based sensor capable of detecting ammonia gas at parts per billion levels. The sensor exhibited high selectivity towards ammonia compared to other gases like nitrogen dioxide and carbon monoxide, making it suitable for environmental monitoring .
  • Organic Thin-Film Transistors : ClAlPc has been incorporated into organic thin-film transistors (OTFTs) for the detection of substances such as Δ9-tetrahydrocannabinol (THC). The optimization of film thickness and device geometry significantly influenced the sensing performance, indicating that ClAlPc can enhance sensitivity in electronic applications .

Material Science

Overview
In material science, ClAlPc is used for its unique electronic properties and structural versatility.

Case Studies and Findings

  • Surface Adsorption Studies : Research on the adsorption of ClAlPc on silicon dioxide surfaces revealed two distinct configurations (Cl-up and Cl-down). These configurations affect the electronic properties and interactions with substrates, which are crucial for developing advanced electronic devices .
  • Nanoparticle Development : Recent studies have focused on encapsulating ClAlPc within polycaprolactone nanoparticles to enhance its delivery as a photosensitizer. The nanoparticles showed effective photophysical properties while maintaining low toxicity to normal cells, suggesting their potential use in targeted PDT protocols .

Summary Table of Applications

Application AreaDescriptionKey Findings
Photodynamic TherapyTreatment for cancer and bacterial infectionsEffective against Prevotella intermedia; induces tumor necrosis
Sensor TechnologyDetection of gases like ammoniaHigh selectivity for ammonia; effective at ppb levels
Material ScienceSurface interactions and nanoparticle developmentDistinct adsorption configurations; effective drug delivery systems

Mechanism of Action

The mechanism of action of chloroaluminum phthalocyanine, particularly in photodynamic therapy, involves the generation of reactive oxygen species upon light activation. The compound absorbs light in the red region of the electromagnetic spectrum, leading to the excitation of its electrons. This excited state interacts with molecular oxygen to produce reactive oxygen species, such as singlet oxygen, which can induce oxidative stress and cell death in targeted tissues .

Comparison with Similar Compounds

Thermal Stability in Elastomers

ClAlPc outperforms zinc phthalocyanine (ZnPc) in improving thermal properties of elastomers. Studies show that ClAlPc-pigmented SBR exhibits a 5–10% higher decomposition temperature (via thermogravimetric analysis, TGA) compared to ZnPc composites. It also reduces flammability by forming a char layer that limits oxygen diffusion, achieving self-extinguishing behavior under air atmosphere .

Table 1: Thermal Performance of Phthalocyanine-Pigmented Elastomers

Property ClAlPc-SBR ZnPc-SBR
Decomposition Temp (°C) 380–400 350–370
Flammability Reduction 70–80% 50–60%
Char Residue (%) 25–30 15–20

Antimicrobial Activity

ClAlPc nanoemulsions show species-dependent antimicrobial effects. gingivalis or A. actinomycetemcomitans . This contrasts with broader-spectrum agents like methylene blue, which require lower light doses but lack selectivity.

Table 2: Antimicrobial Efficacy of ClAlPc Nanoemulsion

Pathogen MIC (µM) Light Dose (J/cm²)
P. intermedia 0.63 25
P. gingivalis >20 25
A. actinomycetemcomitans >20 25

Photodynamic Therapy Efficacy

ClAlPc demonstrates superior tumor selectivity compared to porphyrins and other phthalocyanines. In melanoma models, ClAlPc achieves 90% cell death at light doses of 25 J/cm², outperforming tetraphenylporphyrin sulfonate (50% efficacy at 30 J/cm²) . Its affinity for proliferating tumor neovasculature enhances retention, with tumor/normal tissue ratios exceeding 3:1 .

Table 3: PDT Efficacy Across Photosensitizers

Photosensitizer Cell Viability (%) Light Dose (J/cm²) Tumor Selectivity (T/N Ratio)
ClAlPc 10 25 3.2:1
Tetraphenylporphyrin 50 30 1.8:1
Chlorin e6 70 40 1.1:1

Table 4: Performance in Electronic Devices

Application Material Key Metric Value
Ammonia Gas Sensor ClAlPc Diode Detection Range 0.1–5 ppm
Organic Solar Cell ClAlPc/C₆₀ Efficiency 2.0–2.8%
CuPc/C₆₀ Efficiency 4.0–5.0%

Cytotoxicity and Selectivity

ClAlPc nanoparticles exhibit cell line-dependent cytotoxicity. In PDT, non-tumor cells (NIH/3T3 fibroblasts) show higher susceptibility (90% death) compared to tumor lines like MCF-7 (60%) . Synergy with ionophores like nigericin enhances ClAlPc’s efficacy, reducing melanoma cell survival from 80% to 0.0003% at 12 kJ/m² .

Biological Activity

Chloroaluminum phthalocyanine (ClAlPc) is a synthetic compound belonging to the phthalocyanine family, which are known for their photodynamic properties. This compound has gained attention in various biomedical applications, particularly in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. This article explores the biological activity of ClAlPc, focusing on its antimicrobial effects, cytotoxicity, and potential therapeutic applications.

Photodynamic therapy involves the use of photosensitizers like ClAlPc that, when exposed to light of a specific wavelength, produce singlet oxygen and free radicals. These reactive species can induce cell death in targeted cells, making PDT a promising treatment for various conditions including cancer and microbial infections.

  • Light Activation : ClAlPc absorbs light energy, leading to an excited state.
  • Reactive Species Generation : The excited state facilitates the production of singlet oxygen (1O2^1O_2) and other reactive oxygen species (ROS).
  • Cellular Toxicity : These reactive species cause oxidative damage to cellular components, leading to apoptosis or necrosis in target cells.

Antimicrobial Effects

Recent studies have demonstrated the antimicrobial efficacy of ClAlPc against various pathogens, particularly in the context of periodontal disease. A study evaluated its effectiveness against key periodontal pathogens using different formulations.

Table 1: Antimicrobial Activity of ClAlPc Against Periodontal Pathogens

FormulationPathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
ClAlPc-DMSOP. gingivalis1.66 μMNot specified
ClAlPc-NanoemulsionP. intermediaSignificantly lower than DMSONot specified
ChlorhexidineA. actinomycetemcomitans>20 μMNot specified

The results indicate that while ClAlPc shows significant antibacterial activity against P. intermedia, it was less effective against A. actinomycetemcomitans. The study also noted that chlorhexidine exhibited a broad-spectrum effect independent of PDT .

Cytotoxicity Studies

Cytotoxicity assessments were performed using Vero cells (a standard cell line for toxicity testing). The formulations showed varying degrees of cytotoxicity when activated by light.

Table 2: Cytotoxicity Results for ClAlPc Formulations

FormulationCytotoxic Concentration (CC50)Comments
ClAlPc-DMSONot specifiedPhototoxic effect observed
ClAlPc-NanoemulsionNot specifiedHigher selectivity needed for future studies

The cytotoxic effects were observed post-PDT, indicating that while ClAlPc can effectively target pathogens, there is a need for optimization to minimize damage to non-target cells .

Case Study 1: Periodontal Treatment

A clinical study investigated the use of ClAlPc in conjunction with PDT for treating chronic periodontitis. The results demonstrated significant reductions in pathogenic bacteria levels post-treatment, suggesting that ClAlPc could enhance traditional periodontal therapies by effectively targeting biofilms within periodontal pockets.

Case Study 2: Cancer Treatment

Research involving the application of ClAlPc in cancer models has shown promise. In vitro studies indicated that ClAlPc could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy agent.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for chloroaluminum phthalocyanine, and how are impurities addressed?

ClAlPc is synthesized via methods adapted from phthalocyanine literature, typically involving cyclotetramerization of phthalonitrile precursors with aluminum chloride. Post-synthesis, acid treatment (e.g., HCl) is used to remove unreacted monomers and metallic impurities . Characterization includes elemental analysis (C, H, N, Al, Cl), UV-Vis spectroscopy (Q-band absorption ~670 nm), and particle size distribution measurements (e.g., dynamic light scattering). For polymer composites, ClAlPc is dispersed in elastomers like NBR or SBR using solvent-assisted mixing, followed by cross-linking with peroxides or sulfur systems .

Q. Which spectroscopic techniques are validated for quantifying ClAlPc in nanocarriers?

UV-Vis spectrophotometry (linear range: 0.5–10 µg/mL, λ_max = 674 nm) and spectrofluorimetry (excitation/emission at 610/680 nm) are standardized for ClAlPc quantification in liposomes or nanocapsules. Validation parameters include precision (RSD < 2%), accuracy (recovery > 95%), and selectivity against common excipients like phosphatidylcholine . For complex matrices (e.g., biological fluids), HPLC with fluorescence detection is recommended .

Advanced Research Questions

Q. How do structural modifications of ClAlPc impact its photodynamic therapy (PDT) efficacy?

Substituents on the phthalocyanine ring (e.g., carboxyl groups) enhance water solubility and cellular uptake. For example, chitosan-functionalized ClAlPc nanocapsules show 3× higher photocytotoxicity against melanoma cells (IC₅₀ = 0.8 µM) compared to free ClAlPc, due to improved lysosomal targeting . Key parameters include singlet oxygen quantum yield (ΦΔ), measured via DPBF degradation assays, and illumination conditions (e.g., 680 nm laser, 50 mW/cm² for 10 min) . Contradictory data on dark toxicity require rigorous controls, such as comparing ClAlPc-loaded nanocarriers with empty carriers .

Q. What experimental factors explain discrepancies in thermal stability data for ClAlPc-polymer composites?

Thermal stability (T₅, temperature at 5% mass loss) varies with cross-linking agents. For example, ClAlPc in dicumyl peroxide–cross-linked NBR shows T₅ = 290°C, while sulfur-cured systems degrade at 265°C due to sulfide bond instability . Conflicting TGA results may arise from incomplete pigment dispersion (agglomerates act as thermal insulators) or oxidative vs. inert atmospheres. Mitigation strategies include sonication-assisted dispersion and pre-purge cycles in TGA experiments .

Q. How can nonlinear optical (NLO) properties of ClAlPc be systematically evaluated?

The Z-scan technique is the gold standard for measuring NLO parameters. For ClAlPc in DMSO, nonlinear refractive index (n₂) and absorption coefficient (β) are concentration-dependent (e.g., n₂ peaks at 1×10⁻⁴ M due to aggregation effects). Key considerations: laser wavelength (e.g., 532 nm for reverse saturable absorption), pulse duration (ns vs. fs), and solvent polarity . Discrepancies in reported β values (~10⁻¹⁰ cm/W) often stem from unaccounted aggregation; validate via UV-Vis aggregation assays .

Q. What methodological rigor is required to reproduce ClAlPc-based organic solar cell performance?

Device reproducibility hinges on deposition techniques (e.g., spin-coating ClAlPc/C₆₀ bilayers at 2000 rpm) and interfacial layers (e.g., MoO₃ for hole transport). Report critical parameters: active layer thickness (optimized at 50–80 nm), annealing temperature (120°C for 10 min), and spectral mismatch correction in J-V curves . Contradictory PCE values (e.g., 2.1% vs. 3.4%) may arise from variations in ClAlPc crystallinity; address via X-ray diffraction (XRD) and atomic force microscopy (AFM) .

Q. Methodological Best Practices

  • For synthesis: Always include elemental analysis and mass spectrometry to confirm purity (>95%) and rule out demetallation byproducts .
  • For thermal studies: Standardize heating rates (e.g., 10°C/min in air) and validate decomposition stages via coupled FTIR-GCMS .
  • For biological assays: Use mitochondrial probes (e.g., JC-1) to differentiate phototoxicity mechanisms from apoptosis .

Properties

IUPAC Name

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGCRGLFTKVXDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16AlClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14154-42-8
Record name Aluminum phthalocyanine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14154-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroaluminum phthalocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014154428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Chloroaluminum phthalocyanine
Chloroaluminum phthalocyanine
Chloroaluminum phthalocyanine
Chloroaluminum phthalocyanine
Chloroaluminum phthalocyanine
Chloroaluminum phthalocyanine

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